molecular formula C15H8Cl3IN2O2 B12462482 2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide

2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B12462482
M. Wt: 481.5 g/mol
InChI Key: PXWPHAMOMUIQEO-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trichloroacetamide and iodophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 2-(4-iodophenyl)-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups .

Scientific Research Applications

2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(2-chloro-4-iodophenyl)acetamide
  • N-(4-Iodophenyl)-2,2,2-trichloroacetamide
  • Acetamide, 2,2,2-trichloro-N-(2-iodophenyl)-

Uniqueness

2,2,2-Trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the presence of both trichloroacetamide and iodophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H8Cl3IN2O2

Molecular Weight

481.5 g/mol

IUPAC Name

2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C15H8Cl3IN2O2/c16-15(17,18)14(22)20-10-5-6-12-11(7-10)21-13(23-12)8-1-3-9(19)4-2-8/h1-7H,(H,20,22)

InChI Key

PXWPHAMOMUIQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl)I

Origin of Product

United States

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